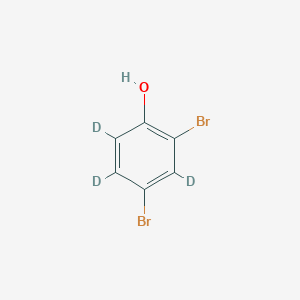

2,4-Dibromophenol-d3

Description

Properties

Molecular Formula |

C6H4Br2O |

|---|---|

Molecular Weight |

254.92 g/mol |

IUPAC Name |

2,4-dibromo-3,5,6-trideuteriophenol |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D |

InChI Key |

FAXWFCTVSHEODL-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromophenol-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of the deuterated compound 2,4-Dibromophenol-d3. While specific experimental data for the deuterated form is limited in publicly available literature, this document leverages extensive information on its non-deuterated analogue, 2,4-Dibromophenol, to provide a thorough and scientifically grounded resource. The guide also incorporates general principles of isotopic labeling to infer the properties and behavior of the d3 variant.

Chemical Structure and Properties

This compound is a deuterated isotopologue of 2,4-Dibromophenol, where three hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. The exact positions of deuteration can vary depending on the synthesis method, but typically occur at the remaining ring positions (3, 5, and 6).

Structure:

The chemical structure of 2,4-Dibromophenol consists of a phenol ring substituted with two bromine atoms at positions 2 and 4. In this compound, the hydrogens at positions 3, 5, and 6 are replaced with deuterium.

Chemical and Physical Properties:

The following table summarizes the known chemical and physical properties of 2,4-Dibromophenol. The corresponding values for this compound are expected to be very similar, with a notable increase in molecular weight due to the presence of deuterium.

| Property | 2,4-Dibromophenol | This compound (Predicted) | Reference |

| Molecular Formula | C₆H₄Br₂O | C₆HD₃Br₂O | [1][2] |

| Molecular Weight | 251.90 g/mol | 254.92 g/mol | [1][2] |

| Appearance | White to slightly yellow or beige crystalline mass, powder, or chunks | Similar to non-deuterated form | [1] |

| Melting Point | 36-39 °C | Similar to non-deuterated form | [1] |

| Boiling Point | 154 °C at 11 mmHg | Similar to non-deuterated form | [1] |

| Water Solubility | Practically insoluble | Practically insoluble | [1] |

| pKa | 7.86 ± 0.18 | Similar to non-deuterated form | [1] |

| Isotopic Purity | Not Applicable | Typically >98 atom % D | |

| Mass Shift | Not Applicable | M+3 |

Experimental Protocols

Synthesis of 2,4-Dibromophenol

Detailed experimental protocols for the synthesis of the non-deuterated 2,4-Dibromophenol are well-established. A common method involves the direct bromination of phenol.

Method 1: Bromination in Carbon Disulfide

-

Reactants: Phenol, Bromine, Carbon Disulfide.

-

Procedure:

-

Dissolve phenol in carbon disulfide in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Cool the mixture in a salt and ice bath.

-

Slowly add a solution of bromine in carbon disulfide to the cooled, stirring phenol solution.

-

After the addition is complete, distill off the carbon disulfide.

-

The residual liquid is then purified by vacuum distillation to yield 2,4-Dibromophenol.

-

Method 2: Bromination in Sulfuric and Acetic Acid

-

Reactants: Phenol, Sulfuric Acid, Water, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Prepare a mixture of phenol in sulfuric acid and water, and cool it in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled, stirring mixture.

-

The 2,4-dibromophenol separates as an oil and solidifies upon standing.

-

The crude product is washed with water and purified by vacuum distillation.

-

Proposed Synthesis of this compound

A potential pathway for the synthesis of this compound would involve the use of a deuterated starting material or a deuterating agent in a similar bromination reaction.

References

In-Depth Technical Guide to the Physical Characteristics of 2,4-Dibromophenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of the deuterated stable isotope, 2,4-Dibromophenol-d3. Due to the limited availability of specific experimental data for this isotopologue, this guide also includes comprehensive data for the non-deuterated parent compound, 2,4-Dibromophenol, as a reference point. The inclusion of deuterium atoms will result in a higher molecular weight and may lead to slight variations in physical properties such as melting and boiling points. Spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), will show significant differences.

Physicochemical Properties

The following tables summarize the key physical and chemical data for both this compound and its non-deuterated analog.

Table 1: General and Physical Properties

| Property | This compound | 2,4-Dibromophenol |

| Appearance | Solid | White to slightly yellow or beige crystalline mass, powder, crystals, and/or chunks[1] |

| Molecular Formula | C₆HD₃Br₂O | C₆H₄Br₂O[1] |

| Molecular Weight | 254.92 g/mol (calculated) | 251.90 g/mol [1] |

| Melting Point | Data not available | 36-39 °C[1] |

| Boiling Point | Data not available | 154 °C at 11 mmHg[1] |

| Water Solubility | Data not available | Practically insoluble in water[1] |

| pKa | Data not available | 7.86 ± 0.18 (Predicted)[1] |

Table 2: Chemical Identifiers

| Identifier | This compound | 2,4-Dibromophenol |

| CAS Number | Data not available | 615-58-7[1] |

Safety Information

Table 3: Hazard Information for 2,4-Dibromophenol

| Hazard Category | Information |

| Hazard Codes | T, Xi, Xn[1] |

| Risk Statements | 20/21/22-25-36/37/38[1] |

| Safety Statements | 26-28A-36/37/39-37/39-45[1] |

| Hazard Class | 6.1[1] |

| Packing Group | II[1] |

| RIDADR | 2811[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The synthesis would likely involve the bromination of a deuterated phenol precursor. The following is a general protocol for the purification of the non-deuterated 2,4-Dibromophenol which may be adaptable.

Purification of 2,4-Dibromophenol (General Protocol)

This protocol is based on standard laboratory procedures for the purification of phenolic compounds.

Objective: To purify crude 2,4-Dibromophenol.

Materials:

-

Crude 2,4-Dibromophenol

-

Chloroform (CHCl₃)

-

Distillation apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

Method 1: Crystallization

-

Dissolve the crude 2,4-Dibromophenol in a minimal amount of chloroform.

-

Cool the solution to -40°C to induce crystallization.[1]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold chloroform.

-

Dry the crystals under vacuum to remove residual solvent.

Method 2: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Place the crude 2,4-Dibromophenol in the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction that distills at the appropriate temperature and pressure for 2,4-Dibromophenol.

Visualizations

The following diagram illustrates the key relationships of the information presented in this guide.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dibromophenol-d3

This technical guide provides a comprehensive overview of the mass spectrometry of 2,4-Dibromophenol-d3, a deuterated analog of 2,4-Dibromophenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative and qualitative analysis. The guide details the mass spectral characteristics of this compound, experimental protocols for its use as an internal standard, and a proposed fragmentation pathway.

Introduction

This compound is a stable isotope-labeled version of 2,4-Dibromophenol, a compound relevant in environmental analysis and as a potential metabolite of brominated flame retardants. Due to its chemical similarity to the unlabeled analyte and its distinct mass difference, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The use of such an internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise measurements.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2,4-Dibromophenol exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms. The two stable isotopes of bromine, 79Br and 81Br, have a natural abundance of approximately 50.7% and 49.3%, respectively. This results in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments.

Inferred Mass Spectrum of this compound

The key mass spectral peaks for this compound are predicted by shifting the m/z values of the non-deuterated compound's fragments by 3 Da, assuming the deuterium labels are on the aromatic ring.

| Fragment Ion | Proposed Structure | Inferred m/z for this compound | Notes |

| [M]+• | C6HD3Br2O+• | 255/257/259 | Molecular ion cluster. The three peaks are due to the isotopic distribution of the two bromine atoms. |

| [M-HBr]+• | C6D3BrO+• | 174/176 | Loss of a hydrogen bromide molecule. |

| [M-Br]+ | C6HD3BrO+ | 176/178 | Loss of a bromine radical. |

| [M-CO]+• | C5HD3Br2+• | 227/229/231 | Loss of a neutral carbon monoxide molecule. |

| [C5HD3]+ | C5HD3+ | 68 | A smaller fragment resulting from further fragmentation. |

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of phenols in a water matrix using this compound as an internal standard, based on established methodologies like those from the U.S. EPA.

Sample Preparation and Extraction

-

Sample Collection : Collect 1-liter water samples in amber glass containers.

-

Fortification : Spike all samples, blanks, and calibration standards with a known concentration of this compound internal standard solution.

-

Solid Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the SPE cartridge at a flow rate of 10-15 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

-

Elution : Elute the analytes and the internal standard from the cartridge with a suitable solvent, such as dichloromethane or acetone.[5]

-

Concentration : Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph (GC) :

-

Column : 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Inlet : Splitless injection at 250 °C.

-

Oven Program : Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Monitored Ions :

-

2,4-Dibromophenol (Analyte) : m/z 252, 254, 173

-

This compound (Internal Standard) : m/z 255, 257, 176

-

-

Data Analysis and Quantification

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantitative analysis of phenols using an internal standard.

Proposed Fragmentation Pathway of this compound

Caption: A proposed electron ionization fragmentation pathway for this compound.

References

- 1. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 2. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 5. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2,4-Dibromophenol-d3: NMR and IR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4-Dibromophenol-d3. This deuterated analog of 2,4-Dibromophenol is a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses. Understanding its spectral characteristics is crucial for its effective application in research and development.

Predicted Isotopic Labeling

For the purpose of this guide, this compound is presumed to have deuterium atoms at the hydroxyl group and the two aromatic positions ortho and para to the hydroxyl group, which are the most readily exchangeable protons. Therefore, the structure is 2,4-Dibromo-3,5-dideuterophenol-d1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound and confirming the positions of deuterium incorporation. The absence of signals from the deuterated positions in ¹H NMR and the subtle isotopic shifts in ¹³C NMR provide definitive evidence of successful labeling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart due to the replacement of protons with deuterium.

| Chemical Shift (δ) (ppm) | Multiplicity | Protons |

| ~7.4 | d | 1H |

| ~6.9 | dd | 1H |

Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

Deuterium substitution causes a characteristic upfield shift (to a lower ppm value) for the directly attached carbon and, to a lesser extent, for adjacent carbons. This is known as the deuterium isotope effect.

| Chemical Shift (δ) (ppm) | Carbon |

| ~150 | C-1 (C-OD) |

| ~135 | C-6 |

| ~120 | C-5 |

| ~115 | C-4 (C-Br) |

| ~112 | C-3 |

| ~110 | C-2 (C-Br) |

Note: Predicted chemical shifts are relative to TMS. The exact shifts will show a slight upfield deviation compared to the non-deuterated compound.

Infrared (IR) Spectroscopy

IR spectroscopy of this compound reveals characteristic vibrational modes that are distinct from the non-deuterated form, most notably the O-D and C-D stretching and bending frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2500 - 2600 | O-D stretch |

| ~2200 - 2300 | Aromatic C-D stretch |

| ~1550 | C=C aromatic ring stretch |

| ~1200 | C-O stretch |

| ~800 - 900 | C-D out-of-plane bend |

| ~600 - 700 | C-Br stretch |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or dimethyl sulfoxide-d6) in a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently vortex to ensure a homogenous solution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds (to ensure full relaxation for accurate integration).

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Infrared Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and confirmation of deuteration in this compound.

Caption: Logical workflow for the spectral analysis and structural confirmation of this compound.

Solubility of 2,4-Dibromophenol-d3 in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 2,4-Dibromophenol-d3. Due to the limited availability of specific quantitative data for the deuterated form, this document leverages data for its non-deuterated analog, 2,4-Dibromophenol, as a close proxy. The solubility characteristics are expected to be nearly identical, as deuterium substitution has a negligible effect on solubility in organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's solubility for formulation, analysis, and experimental design.

Physicochemical Properties and Solubility Profile

2,4-Dibromophenol is a halogenated phenol characterized by its bromine substitutions, which enhance its reactivity and lipophilicity.[1] At room temperature, it exists as a solid with needle-like crystals.[2][3] Its structure, featuring a polar hydroxyl group and a nonpolar dibrominated benzene ring, allows for a range of solubilities in various organic solvents. The general principle of "like dissolves like" is a useful predictor of its behavior.

Note on this compound: The data presented below is for the non-deuterated 2,4-Dibromophenol. The physical properties of the deuterated analog, including its solubility, are expected to be very similar.

Table 1: Qualitative Solubility of 2,4-Dibromophenol in Various Solvents

| Solvent Class | Solvent | Solubility |

| Polar Protic | Methanol | Soluble[4][5] |

| Ethanol | Very Soluble[2][3] | |

| Polar Aprotic | Ether (Diethyl Ether) | Very Soluble[2][3] |

| Nonpolar Aromatic | Benzene | Very Soluble[2][3] |

| Toluene | Soluble[6] | |

| Nonpolar Halogenated | Dichloromethane | Soluble[7] |

| Chloroform | Soluble[7] | |

| Carbon Tetrachloride | Slightly Soluble[2][3] | |

| Carbon Disulfide | Very Soluble[3] | |

| Aqueous | Water | Practically Insoluble[7] |

This table summarizes qualitative data from various chemical data sources. "Soluble" and "Very Soluble" indicate that the compound is expected to dissolve readily in these solvents under standard laboratory conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

2.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

If the solid has not dissolved, continue to add the solvent in 0.5 mL increments up to a total volume of 3 mL, with vigorous mixing after each addition.

-

Record the observations as:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

2.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Chosen organic solvent (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that a significant amount of solid will remain undissolved.

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium. This may take several hours to days; 24-48 hours is a common duration.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2,4-Dibromophenol 615-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2,4-Dibromophenol (unlabelled) 100 µg/mL in Toluene [lgcstandards.com]

- 7. 2,4-Dibromophenol manufacturers and suppliers in india [chemicalbook.com]

Technical Guide: 2,4-Dibromophenol-d3 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-Dibromophenol-d3, a deuterated analog of 2,4-Dibromophenol. Its primary application is as an internal standard in quantitative analytical methodologies, particularly in mass spectrometry-based techniques, to ensure accuracy and precision in the determination of 2,4-Dibromophenol and related brominated phenols in various matrices.

Core Compound Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| CAS Number | 1219805-97-6 | [1] |

| Molecular Formula | C₆HD₃Br₂O | [1] |

| Molecular Weight | 254.92 g/mol | [1] |

| Isotopic Enrichment | 98 atom % D | |

| Synonyms | 2,4-Dibromophenol-3,5,6-d3 | [1] |

Experimental Protocol: Quantification of Dibromophenols in Biological Matrices using GC-MS with an Internal Standard

This section details a robust protocol for the analysis of dibromophenols in biological samples, such as urine, adapted from established methodologies for brominated phenol analysis. This compound is an ideal internal standard for this procedure to correct for analyte loss during sample preparation and variations in instrument response.

Sample Preparation and Extraction

-

Sample Collection : Collect 2 mL of the biological sample (e.g., urine) in a glass centrifuge tube.

-

Internal Standard Spiking : Add a known concentration of this compound solution to the sample. This is a critical step for accurate quantification.

-

Enzymatic Hydrolysis (for conjugated metabolites) :

-

To deconjugate glucuronidated or sulfated metabolites, add 1 mL of sodium acetate buffer to adjust the pH for optimal enzyme activity.[2]

-

Add β-glucuronidase.

-

Incubate the mixture to allow for the enzymatic cleavage of conjugates.

-

-

Extraction :

-

Liquid-Liquid Extraction (LLE) :

-

Add an appropriate organic solvent (e.g., hexane) to the hydrolyzed sample.[2]

-

Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.[2]

-

Centrifuge to separate the organic and aqueous layers.[2]

-

Carefully transfer the upper organic layer to a clean tube.[2]

-

-

Solid-Phase Extraction (SPE) (Alternative to LLE):

-

Condition an SPE cartridge with methanol followed by deionized water.[2]

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with acidified deionized water to remove interfering substances.[2]

-

Dry the cartridge under a stream of nitrogen.[2]

-

Elute the bromophenols with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

-

-

Derivatization

To enhance the volatility and improve the chromatographic properties of the phenols for GC-MS analysis, a derivatization step is necessary.

-

Reagent Addition : Add a derivatizing agent such as Acetic Anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the extracted sample.[2]

-

Reaction : If required, heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes for silylation).[2] The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of derivatized dibromophenols.

| Parameter | Condition |

| Gas Chromatograph | Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5 or equivalent). |

| Injection Mode | Splitless injection of 1 µL of the derivatized extract. |

| Oven Program | Initial temperature of 60-80°C, hold for 2 minutes, then ramp to a final temperature suitable for the elution of the derivatized analytes.[2] |

| Mass Spectrometer | Electron Ionization (EI) source. |

| Ion Source Temp. | Approximately 230°C to prevent analyte condensation.[2] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for increased sensitivity and selectivity.[2] |

| Monitored Ions | Select characteristic ions for both the native 2,4-Dibromophenol and the this compound internal standard for quantification and confirmation.[2] |

Visualized Workflow and Pathways

The following diagrams illustrate the key processes involved in the analysis of 2,4-Dibromophenol.

Caption: General experimental workflow for dibromophenol analysis.

References

Commercial Suppliers of 2,4-Dibromophenol-d3: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the commercial suppliers of 2,4-Dibromophenol-d3, a deuterated internal standard essential for precise quantitative analysis.

Introduction to this compound

This compound (C₆HD₃Br₂O) is a stable isotope-labeled analog of 2,4-Dibromophenol. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry, typically coupled with gas chromatography (GC/MS) or liquid chromatography (LC/MS). The use of a deuterated standard allows for the correction of analytical variability that can occur during sample preparation, extraction, and instrument analysis, a technique known as isotope dilution.

Commercial Availability and Supplier Specifications

A comprehensive search has identified CDN Isotopes as a primary commercial supplier of this compound. The product is also available through various distributors who source from primary manufacturers. Below is a summary of the available quantitative data for the product offered by CDN Isotopes.

| Supplier | Product Code | CAS Number | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| CDN Isotopes | D-5640 | 1219805-97-6 | 254.92 | ≥ 98 atom % D | Information typically available on Certificate of Analysis | Inquire |

| Distributors (e.g., Fisher Scientific) | Varies | 1219805-97-6 | 254.92 | ≥ 98 atom % D | Information typically available on Certificate of Analysis | Inquire |

Note: Chemical purity and specific isotopic distribution are detailed in the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of native 2,4-Dibromophenol and the deuterated internal standard (this compound) in a high-purity solvent such as methanol or isopropanol at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking known amounts of the native 2,4-Dibromophenol stock solution into a clean matrix (e.g., reagent water or a representative blank sample matrix). Each calibration standard should also be spiked with a constant, known amount of the this compound internal standard solution. The concentration range of the calibration curve should bracket the expected concentration of the analyte in the samples.

Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix.

-

For Aqueous Samples (e.g., Water, Urine):

-

To a known volume of the sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

-

Adjust the pH of the sample to <2 with a suitable acid (e.g., sulfuric acid) to ensure the phenol is in its protonated form.

-

Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) using a cartridge packed with a material appropriate for retaining phenols.

-

Collect the organic extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

For Solid Samples (e.g., Soil, Tissue):

-

Homogenize a known weight of the sample.

-

Spike the homogenized sample with a precise amount of the this compound internal standard solution.

-

Extract the sample using an appropriate technique such as sonication or Soxhlet extraction with a suitable solvent.

-

Clean up the extract to remove interfering co-extractables.

-

Concentrate the final extract to a final volume of 1 mL.

-

GC/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native and deuterated compounds.

-

Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the native 2,4-Dibromophenol to the peak area of the this compound internal standard against the concentration of the native analyte in the calibration standards.

-

Calculate the concentration of 2,4-Dibromophenol in the unknown samples by determining the area ratio of the native to the deuterated compound and using the calibration curve to find the corresponding concentration.

Visualizations

Supplier Selection Workflow

The following diagram illustrates the logical workflow for selecting a suitable commercial supplier for this compound.

Isotope Dilution Analysis Workflow

The following diagram outlines the key steps in a typical isotope dilution analysis using this compound as an internal standard.

References

stability and storage conditions for 2,4-Dibromophenol-d3

An In-depth Technical Guide on the Stability and Storage of 2,4-Dibromophenol-d3

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,4-Dibromophenol is a solid at room temperature, often appearing as needle-like crystals.[1] It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[1] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆HD₃Br₂O |

| Molar Mass | ~254.92 g/mol (for d3 variant) |

| Melting Point | 35 - 38 °C[2] |

| Boiling Point | 154 °C at 15 hPa[2] |

| Appearance | Colorless to pale pink solid[3] |

| Flash Point | 113 °C (closed cup) |

Chemical Stability

2,4-Dibromophenol is chemically stable under standard ambient conditions, such as room temperature.[2] However, it is susceptible to degradation under certain conditions and is known to develop color upon storage.[4]

Conditions to Avoid:

-

Strong Heating: Intense heating can lead to the formation of explosive mixtures with air.[2] Thermal decomposition may also release irritating gases and vapors.[5]

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[2][5]

-

Light and Moisture: It is recommended to store the compound protected from light and moisture to prevent degradation.[6]

Degradation and Stabilization: While not expected to undergo hydrolysis or direct photolysis by sunlight[7], 2,4-dibromophenol can discolor over time. This color formation can be inhibited by the addition of a stabilizer, such as 2,6-di-tert-butyl-4-cresol.[4]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets for the non-deuterated compound.

| Parameter | Recommendation | Source |

| Container | Keep in a tightly closed container. | [2][5][7] |

| Atmosphere | Store in a dry, well-ventilated area. | [2][5] |

| Temperature | Standard ambient temperature (room temperature). | [2] |

| Security | Store locked up or in an area accessible only to qualified personnel. | [2][5] |

| Hazards to Avoid | Keep away from heat, sources of ignition, strong oxidizing agents, and strong bases. | [2][5] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the cited literature. However, a general approach to assessing the stability of a chemical compound would involve:

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate containers.

-

Stress Conditions: Expose the aliquots to a range of conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity, and exposure to light (e.g., in a photostability chamber).

-

Time Points: At specified time intervals (e.g., 1, 3, 6, 12 months), remove an aliquot from each condition.

-

Analysis: Analyze the purity and identify any degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection.

-

Data Evaluation: Quantify the amount of remaining this compound and any major degradants to determine the degradation rate under each condition.

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity profile, including being fatal if swallowed and causing skin and eye irritation, stringent safety measures are necessary when handling this compound.[2]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the safe storage and handling of this compound.

Caption: Workflow for the proper storage and handling of this compound.

References

- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

An In-depth Technical Guide to the Material Safety of 2,4-Dibromophenol-d3

This guide is intended for researchers, scientists, and professionals in drug development who handle this substance in a laboratory setting.

Physical and Chemical Properties

2,4-Dibromophenol is a solid at room temperature, appearing as needle-like crystals.[1] It is soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[1] The product is chemically stable under standard ambient conditions.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂O | [1][4][5] |

| Molecular Weight | 251.90 g/mol | [6] |

| CAS Number | 615-58-7 | [2][4] |

| EC Number | 210-436-5 | |

| Appearance | White to light yellow or beige solid; needle-like crystals. | [1][4] |

| Melting Point | 35-38 °C (lit.) | |

| Boiling Point | 154 °C at 11 mmHg (lit.) | |

| Flash Point | 110 °C | [7] |

| Density | 0.5 g/cm³ at 20 °C | [7] |

| Solubility | Soluble in water, ethanol, ether, and benzene. | [1] |

Hazard Identification and Classification

2,4-Dibromophenol is classified as a hazardous substance. The GHS classification indicates it is acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

GHS Pictograms: GHS06 (Toxic), GHS07 (Exclamation mark).[1] Signal Word: Danger.[1]

Toxicological Information

The toxicological properties of 2,4-Dibromophenol have not been fully investigated.[2] However, available data indicates significant acute toxicity.

| Toxicity Metric | Value | Species | Reference |

| LD50 Oral (ATE) | 500 mg/kg | Not specified | [7] |

| LD50 Dermal (ATE) | 1,100 mg/kg | Not specified | [7] |

| LC50 Inhalation (ATE) | 1.5 mg/l (4 h) | Not specified | [7] |

| EC50 (Daphnia magna) | 2.17 mg/L | Daphnia magna | [8] |

| EC50 (Scenedesmus quadricauda) | 8.73 mg/L | Scenedesmus quadricauda | [8] |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[2]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[2]

Experimental Protocols: Handling and Storage

4.1. Safe Handling Procedures:

-

Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation at the workplace, especially when dusts are generated.[7] Eyewash stations and safety showers must be close to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A respirator is required when dusts are generated.

-

-

Hygiene Measures:

4.2. Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Mandatory Visualizations

The following diagrams illustrate key safety and emergency workflows for handling 2,4-Dibromophenol.

Caption: Hazard Identification and Required PPE.

Caption: First Aid Procedures for Exposure.

Caption: Spill Cleanup and Disposal Workflow.

Emergency and First Aid Protocols

Immediate medical attention is required in case of exposure. First aiders should protect themselves.

6.1. Inhalation:

-

Remove the victim to fresh air.

-

If breathing is difficult, give oxygen.[11]

-

If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11]

-

Seek immediate medical attention.

6.2. Skin Contact:

-

Immediately take off all contaminated clothing.[2]

-

Wash off with plenty of soap and water for at least 15 minutes.

-

If skin irritation occurs, get medical advice/attention.[2]

6.3. Eye Contact:

-

Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[2][10]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[2]

-

Immediately call a poison center or doctor.

6.4. Ingestion:

-

Fatal if swallowed. [2]

-

Immediately call a POISON CENTER or doctor.[2]

-

Rinse mouth.[2]

-

Give two glasses of water to drink at most.[3] Do not induce vomiting unless directed by medical personnel.[11]

Accidental Release Measures

-

Personal Precautions: Avoid substance contact and inhalation of dust.[2] Evacuate the danger area and consult an expert.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Containment and Cleanup: Cover drains.[2] Collect, bind, and pump off spills.[2] Carefully sweep up or vacuum the material and place it into a suitable container for disposal.[11] Avoid generating dust.[11] Clean the affected area thoroughly. Dispose of waste material in accordance with national and local regulations.

References

- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,4-Dibromophenol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cpachem.com [cpachem.com]

- 8. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dibromophenol-d3 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of phenolic compounds is crucial in environmental monitoring, food safety, and pharmaceutical development due to their potential toxicity and widespread presence. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] To ensure the accuracy and reliability of GC-MS data, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.

Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass difference in the mass spectrometer.[3] 2,4-Dibromophenol-d3 is a suitable internal standard for the analysis of various phenolic compounds, particularly halogenated phenols, due to its structural similarity and chemical inertness. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS analysis of phenolic compounds.

Principle of the Method

A known amount of the internal standard, this compound, is added to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process. The internal standard co-elutes with the target analytes and experiences similar effects from the sample matrix and analytical process. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved. This isotope dilution technique effectively compensates for analyte losses during sample extraction and derivatization, as well as variations in GC injection volume and MS ionization efficiency.

Materials and Reagents

-

Analytes of Interest: Phenol, chlorophenols (e.g., 2-chlorophenol, 2,4-dichlorophenol, pentachlorophenol), and other relevant phenolic compounds.

-

Internal Standard: this compound solution of known concentration (e.g., 10 µg/mL in methanol).

-

Solvents: Acetone, n-hexane, methanol, dichloromethane (all GC grade or higher).

-

Reagents for Derivatization (if required): Acetic anhydride, pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reagents for Extraction: Sodium sulfate (anhydrous), solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric sorbent).

-

Standard Solutions: Stock and working standard solutions of the target analytes.

-

Sample Matrix: Water, soil, biological fluids, etc.

Experimental Protocols

Sample Preparation

The following is a general protocol for water samples. Modifications may be necessary for other matrices.

-

Sample Collection: Collect 1 L of water sample in a clean glass bottle.

-

Preservation: If necessary, preserve the sample by adding a dechlorinating agent (e.g., sodium thiosulfate) and acidifying to pH < 2 with sulfuric acid.

-

Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the sample. For example, add 100 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the sample with dichloromethane (e.g., 3 x 50 mL portions) in a separatory funnel. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water. Pass the water sample through the cartridge. Elute the retained phenols with a suitable solvent like dichloromethane or acetone.

-

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (if necessary)

For some polar phenolic compounds, derivatization is necessary to improve their volatility and chromatographic performance.

-

Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine to the 1 mL extract. Heat at 60°C for 30 minutes. Cool to room temperature.

-

Silylation: Add 100 µL of BSTFA with 1% TMCS to the 1 mL extract. Heat at 70°C for 1 hour. Cool to room temperature.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Port | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions for Quantification and Confirmation:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Phenol (derivatized) | Varies with derivative | Varies with derivative |

| 2,4-Dichlorophenol | 162 | 164, 98 |

| Pentachlorophenol | 266 | 264, 268 |

| This compound (IS) | 255 | 175, 95 |

Note: The specific ions for derivatized phenols will depend on the derivatizing agent used.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data for the analysis of phenolic compounds using a deuterated internal standard like this compound. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µg/L) | R² |

| 2,4-Dichlorophenol | 0.5 - 100 | > 0.995 |

| 2,4,6-Trichlorophenol | 0.5 - 100 | > 0.995 |

| Pentachlorophenol | 1.0 - 200 | > 0.990 |

Table 2: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

| 2,4-Dichlorophenol | 0.1 | 0.5 |

| 2,4,6-Trichlorophenol | 0.1 | 0.5 |

| Pentachlorophenol | 0.2 | 1.0 |

Table 3: Recovery and Precision Data (Spiked Water Samples)

| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 2,4-Dichlorophenol | 10 | 95 | < 10 |

| 2,4,6-Trichlorophenol | 10 | 92 | < 10 |

| Pentachlorophenol | 20 | 88 | < 15 |

Visualizations

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Caption: Logical relationship of internal standard quantification.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Phenols in Environmental Waters Using 2,4-Dibromophenol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various phenolic compounds in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of 2,4-Dibromophenol-d3 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This methodology is critical for environmental monitoring, industrial process control, and biomedical research where precise quantification of phenols is essential.[1]

Introduction

Phenolic compounds are a class of chemical substances used in a wide range of industrial and agricultural activities, leading to their prevalence as environmental pollutants.[3][4] Due to their high toxicity and potential carcinogenicity, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established strict maximum contaminant levels for phenols in drinking and surface water.[3][4] Consequently, the development of sensitive and reliable analytical methods for their detection and quantification is of paramount importance.[3][5]

Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered the gold standard for quantitative analysis.[1] Deuterated standards, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their native counterparts. This allows them to effectively correct for analyte loss during sample preparation and ionization variability in the mass spectrometer, leading to highly reliable data.[1][2] This application note provides a comprehensive protocol for the analysis of a range of phenols in water matrices, employing this compound as an internal standard for accurate quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction procedure is employed to concentrate the phenolic analytes from water samples and remove potential interferences.[5][6][7]

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., styrene-divinylbenzene) by passing 5 mL of methanol followed by 5 mL of deionized water.[6]

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., phosphoric acid).[6] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Internal Standard Spiking: Prior to loading, spike the water sample with a known concentration of this compound.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.[8]

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[8]

-

Elution: Elute the retained phenols and the internal standard from the cartridge with an appropriate organic solvent, such as methanol or a mixture of dichloromethane and ethyl acetate.[8]

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[8] Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 or PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.6 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[4] |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450°C[9] |

| Curtain Gas | 20 psi[9] |

| Nebulizer Current | -3.5 µA[9] |

MRM Transitions:

The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target phenol and the internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenol | 93.0 | 65.0 |

| 2-Chlorophenol | 127.0 | 91.0 |

| 4-Chlorophenol | 127.0 | 91.0 |

| 2,4-Dichlorophenol | 161.0 | 125.0[9] |

| 2,6-Dichlorophenol | 161.0 | 125.0 |

| 2,4,6-Trichlorophenol | 195.0 | 159.0[9] |

| This compound (IS) | 251.9 | 171.0 |

Note: The specific MRM transitions for this compound are hypothetical and should be optimized experimentally.

Data Presentation and Quantitative Analysis

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.[2] This ratio is used to calculate the concentration of the phenols in the unknown samples.[2]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenols in water using LC-MS/MS with an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Performance | Reference |

| Linearity (R²) | > 0.995 | [4] |

| Limit of Detection (LOD) | 0.02 - 1.0 µg/L | [4] |

| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/L | |

| Recovery | 85 - 115% | [5] |

| Reproducibility (%RSD) | < 15% | [5] |

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface | Separation Science [sepscience.com]

- 4. shimadzu.com [shimadzu.com]

- 5. jasco-global.com [jasco-global.com]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. shimadzu.com [shimadzu.com]

- 8. benchchem.com [benchchem.com]

- 9. mac-mod.com [mac-mod.com]

Application Notes and Protocols for the Quantification of Brominated Flame Retardants Using 2,4-Dibromophenol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide variety of consumer products, including electronics, textiles, and furniture, to reduce their flammability.[1] However, their persistence, potential for bioaccumulation, and suspected toxicity raise significant environmental and health concerns.[1] Accurate quantification of BFRs in various matrices is crucial for monitoring environmental contamination, assessing human exposure, and ensuring product safety.

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for the quantification of trace organic contaminants.[2][3] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte, known as an internal standard, to the sample prior to extraction and analysis. The isotopically labeled standard exhibits nearly identical chemical and physical properties to the native analyte, thus compensating for any analyte loss during sample preparation and for variations in instrument response.[2]

This application note provides a detailed protocol for the quantification of several common BFRs in environmental solid matrices (e.g., sediment, soil, and electronic waste) using 2,4-Dibromophenol-d3 as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a suitable internal standard, particularly for phenolic BFRs, and can be used as a surrogate to monitor the analytical performance for a broader range of BFRs.

Experimental Protocols

This protocol outlines a generalized procedure for the extraction, clean-up, and analysis of BFRs in solid samples. It is essential to validate the method for each specific matrix and target analyte list.

Sample Preparation and Extraction

Proper sample preparation is critical for the accurate quantification of BFRs. The following is a common workflow for solid matrices.

Materials:

-

Freeze-dryer

-

Mortar and pestle or grinder

-

Sieve (e.g., 150 µm)

-

Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

-

Extraction thimbles (for Soxhlet)

-

Concentrator/evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

Solvents: Hexane, Dichloromethane (DCM), Acetone (all high purity, pesticide residue grade or equivalent)

-

Anhydrous sodium sulfate (baked at 400°C for 4 hours)

-

This compound internal standard solution (in a suitable solvent like acetone or toluene)

-

Target BFRs calibration standards

Procedure:

-

Homogenization: Freeze-dry the solid sample to a constant weight. Grind the dried sample using a mortar and pestle or a grinder to a fine, uniform powder. Sieve the sample to a consistent particle size (e.g., <150 µm).

-

Spiking with Internal Standard: Weigh approximately 5-10 g of the homogenized sample into an extraction thimble or PLE cell. Spike the sample with a known amount of the this compound internal standard solution. The spiking level should be chosen to be in the mid-range of the calibration curve.

-

Extraction:

-

Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Add a 1:1 (v/v) mixture of hexane:dichloromethane to the boiling flask. Extract the sample for 18-24 hours.

-

Pressurized Liquid Extraction (PLE): Place the cell in the PLE system. Use a mixture of hexane:DCM as the extraction solvent. Typical conditions are 100-120°C and 1500 psi, with 2-3 static extraction cycles.

-

-

Concentration: After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator or nitrogen evaporator.

Extract Clean-up

The crude extract often contains co-extracted matrix components that can interfere with the GC-MS analysis. A multi-step clean-up procedure is typically required.

Materials:

-

Glass chromatography column

-

Silica gel (activated at 180°C for 12 hours)

-

Alumina (activated at 250°C for 12 hours)

-

Sulfuric acid-impregnated silica gel (40% w/w)

-

Solvents: Hexane, Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Acid Treatment: To remove lipids and other organic interferences, the concentrated extract can be carefully shaken with concentrated sulfuric acid. This step should be performed with caution. An alternative is to use a column with sulfuric acid-impregnated silica gel.

-

Column Chromatography:

-

Prepare a multi-layer chromatography column. From bottom to top, pack with a glass wool plug, a layer of anhydrous sodium sulfate, a layer of activated silica gel, a layer of activated alumina, and a top layer of anhydrous sodium sulfate.

-

Pre-rinse the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute the BFRs from the column using a sequence of solvents with increasing polarity. A common elution scheme is to first elute with hexane, followed by a mixture of hexane and dichloromethane. The exact solvent composition and volume should be optimized based on the target analytes.

-

-

Final Concentration: Collect the eluate containing the BFRs and concentrate it to a final volume of 0.5-1 mL under a gentle stream of nitrogen. Add a recovery standard (e.g., a 13C-labeled PCB congener) just before analysis to monitor instrument performance.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) detector (e.g., quadrupole, ion trap, or high-resolution MS)

-

Capillary column suitable for BFR analysis (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness)

Typical GC-MS Parameters:

| Parameter | Setting |

| Injector Mode | Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100°C (hold 2 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 5°C/min to 320°C (hold 10 min) |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Analyte | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |

| This compound (IS) | 255 | 176, 96 |

| 2,4,6-Tribromophenol (TBP) | 332 | 330, 251 |

| Tetrabromobisphenol A (TBBPA) | 544 | 529, 465 |

| BDE-47 (Tetrabromodiphenyl ether) | 486 | 484, 406 |

| BDE-99 (Pentabromodiphenyl ether) | 485 | 487, 405 |

| BDE-209 (Decabromodiphenyl ether) | 799 | 487 |

| Hexabromocyclododecane (HBCD) | (Requires LC-MS for isomer-specific analysis) |

Note: For phenolic compounds like TBP and TBBPA, derivatization (e.g., with acetic anhydride or BSTFA) may be necessary prior to GC-MS analysis to improve chromatographic performance. The m/z values should be adjusted accordingly for the derivatized compounds.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using this methodology. These values are illustrative and should be determined for each specific application.

Table 1: Calibration and Quality Control Data

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 2,4,6-Tribromophenol | 1 - 200 | >0.995 | 95 | <10 |

| Tetrabromobisphenol A | 5 - 500 | >0.995 | 92 | <15 |

| BDE-47 | 1 - 200 | >0.998 | 105 | <10 |

| BDE-99 | 1 - 200 | >0.997 | 102 | <10 |

| BDE-209 | 10 - 1000 | >0.990 | 85 | <20 |

Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | MDL (ng/g) | LOQ (ng/g) |

| 2,4,6-Tribromophenol | 0.1 | 0.3 |

| Tetrabromobisphenol A | 0.5 | 1.5 |

| BDE-47 | 0.05 | 0.15 |

| BDE-99 | 0.05 | 0.15 |

| BDE-209 | 1.0 | 3.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for BFR analysis.

Quantification Logic

Caption: Isotope dilution quantification logic.

References

Application Note: Analysis of 2,4-Dibromophenol in Environmental Water Samples Using Isotope Dilution GC/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromophenol (2,4-DBP) is a compound that can be found in the environment as a result of industrial processes and as a degradation product of brominated flame retardants.[1] Due to its potential toxicity, monitoring its presence in water sources is crucial for environmental and public health. This application note details a robust and sensitive method for the quantitative analysis of 2,4-DBP in water samples, such as drinking water and wastewater, using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS).

To ensure the highest accuracy and precision, this protocol employs the isotope dilution technique. 2,4-Dibromophenol-d3 (2,4-DBP-d3), a deuterated analog of the target analyte, is used as an internal standard.[2] This standard is added to the sample before preparation and analysis, allowing for the correction of any analyte loss during the extraction and concentration steps, as well as compensating for matrix effects. This approach is consistent with methodologies outlined in U.S. Environmental Protection Agency (EPA) methods for phenolic compounds, such as EPA Method 528.[3][4][5]

Experimental Protocols

Sample Collection and Preservation

Proper sample handling is critical to prevent the degradation of phenolic compounds.

-

Collection: Collect water samples in 1-liter amber glass bottles. Do not pre-rinse the bottles with the sample.[6]

-

Dechlorination: If the sample contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample immediately after collection and mix well.[6][7]

-

Preservation: Acidify the sample to a pH ≤ 2 with a strong acid, such as 6N Hydrochloric Acid (HCl).[5]

-

Storage: Store the samples refrigerated at 4°C and protect them from light. Extraction should be performed as soon as possible.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes SPE to extract and concentrate the analyte from the water matrix.

-

Materials:

-

SPE cartridges (e.g., Polystyrene Divinylbenzene, 0.5 g).[3]

-

SPE vacuum manifold.

-

Dichloromethane (DCM), HPLC grade.

-

Methanol, HPLC grade.

-

Reagent water (analyte-free).

-

This compound (internal standard) stock solution.

-

-

Procedure:

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each 1 L water sample.

-

Cartridge Conditioning:

-

Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[5]

-

Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Analyte Elution: Elute the retained analytes by passing 2-3 aliquots of 5 mL DCM through the cartridge into a collection vial.[5]

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35°C.[5] The sample is now ready for GC/MS analysis.

-

Instrumental Analysis: GC/MS

The concentrated extract is analyzed using a gas chromatograph coupled to a mass spectrometer.

-

Instrumentation: A GC system equipped with a capillary column and a mass spectrometer detector is used.[4][8]

-

GC/MS Conditions: The following tables outline typical operating conditions for the analysis.

Data Presentation

Quantitative data and instrument parameters are summarized in the tables below for clarity and easy reference.

Table 1: GC/MS Operating Conditions

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Splitless (1 min)[4] |

| Injection Volume | 1 µL[4] |

| Injector Temperature | 275 °C[4] |

| Carrier Gas | Helium, 1.5 mL/min (constant flow)[4] |

| Column | TraceGOLD TG-5SilMS (or equivalent 5% Phenyl phase)[4] |

| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min)[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Transfer Line Temp. | 300 °C[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS |

Table 2: Quantitation and Reference Ions

| Compound | Type | Primary Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

|---|---|---|---|

| 2,4-Dibromophenol | Analyte | 252 (M+) | 171, 62 |

| This compound | Internal Standard | 255 (M+) | 174, 64 |

Note: Specific ions should be confirmed experimentally based on the mass spectrum of the standards.

Table 3: Typical Method Performance Data

| Parameter | Value | Reference |

|---|---|---|

| Method Detection Limit (MDL) | 0.02 - 0.6 µg/L | [3] |

| Limit of Quantitation (LOQ) | ~0.1 µg/L | [9] |

| Recovery Rate | 85% - 110% | [5] |

| Precision (%RSD) | < 15% | [10] |

Performance data are dependent on the specific matrix and instrumentation.

Visualizations

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Caption: Experimental workflow for the analysis of 2,4-Dibromophenol in water samples.

References

- 1. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. NEMI Method Summary - 604 [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. [Analysis of 2,4-dibromophenol and 2,6-dibromophenol in phenolic-smelling flatfish] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 2,4-Dibromophenol-d3 from Soil and Sediment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of the deuterated surrogate standard, 2,4-Dibromophenol-d3, from soil and sediment matrices. The methodologies described are based on established and validated techniques for analogous phenolic compounds, including those outlined by the U.S. Environmental Protection Agency (EPA). These protocols are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

This compound is a deuterated analog of 2,4-dibromophenol and is commonly used as a surrogate standard in the analysis of environmental samples for phenolic compounds. Its use allows for the correction of analytical results by accounting for losses during sample preparation and analysis. Accurate and precise quantification of surrogate recovery is critical for data quality. The following sections detail robust methods for the extraction of this compound from complex solid matrices like soil and sediment, followed by cleanup and instrumental analysis.

Data Presentation: Performance of Extraction Methods

The following table summarizes typical performance data for the extraction of phenolic compounds from soil and sediment using various techniques. While specific data for this compound is not extensively published, the data for structurally similar compounds, such as other phenols and chlorinated phenols, provides a reasonable expectation of method performance. Laboratories should perform their own validation studies to determine method-specific performance characteristics.

| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Sonication | Soil & Sediment | 2,4-Dichlorophenol, various phenols | 70-130%[1] | ~0.003 mg/kg[2] | ~0.010 mg/kg[2][3] |

| Pressurized Liquid Extraction (PLE) | Sediment, Soil | Wide range of organic compounds | 76 ± 13%[4][5] | 12.5 - 520 µg/kg[4][5] | Not specified |

| Soxhlet Extraction | Soil & Sediment | Various organic pollutants | 67 - 97% | Not specified | Not specified |

Experimental Workflows